molecular formula C10H16N2O2 B2485677 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 887408-90-4

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2485677
CAS No.: 887408-90-4
M. Wt: 196.25
InChI Key: OZEFTAJPBHIZPZ-UHFFFAOYSA-N
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C10H16N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by a pyrazole ring substituted with ethyl and methyl groups, and a propanoic acid moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction is carried out under reflux conditions in the presence of a catalyst such as Nano-ZnO . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the propanoic acid moiety, differentiates it from other pyrazole derivatives and contributes to its unique reactivity and applications .

Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEFTAJPBHIZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323105
Record name 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887408-90-4
Record name 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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